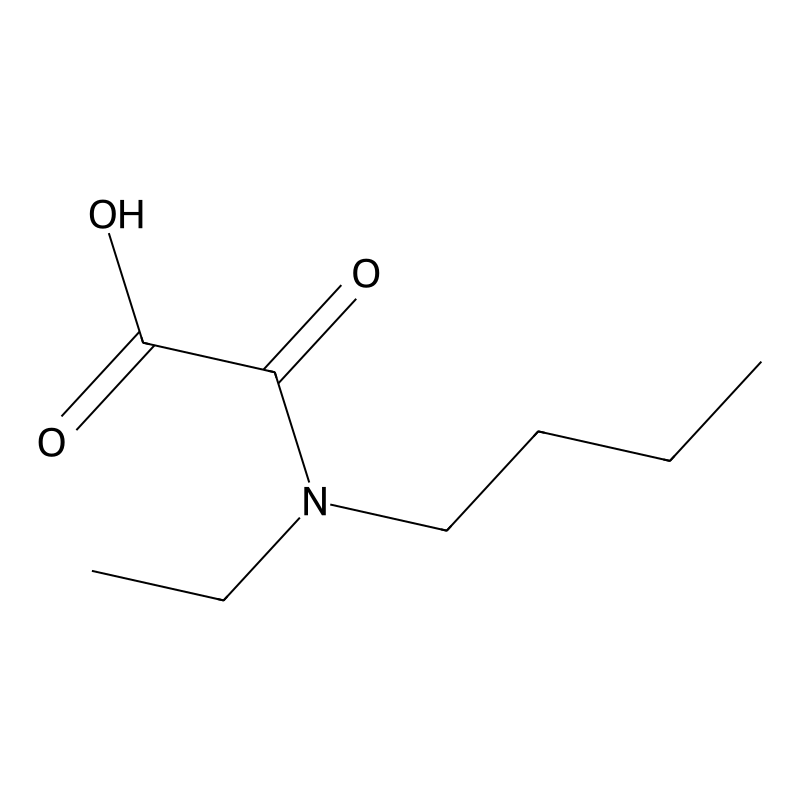2-(Butyl(ethyl)amino)-2-oxoacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-(Butyl(ethyl)amino)-2-oxoacetic acid is an organic compound classified as an amino acid derivative. Its structure features a butyl and an ethyl group attached to the amino nitrogen, along with a keto group on the alpha carbon. This unique combination of groups contributes to its distinct chemical properties and potential biological activities. The compound is characterized by the molecular formula CHNO and has a CAS number of 127985-56-2. It is primarily used in chemical synthesis and biological research due to its reactivity and structural attributes .
- Oxidation: The keto group can be oxidized to form carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The keto group can also be reduced to form alcohols, commonly using sodium borohydride or lithium aluminum hydride.
- Substitution: The amino group can engage in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides may be employed .
These reactions enhance the compound's utility in synthesizing more complex molecules.
The biological activity of 2-(Butyl(ethyl)amino)-2-oxoacetic acid is linked to its role as a substrate in various enzymatic reactions, particularly those involved in amino acid metabolism. It may influence metabolic pathways by interacting with specific enzymes and receptors. Research indicates that compounds similar to this one can exhibit neuroprotective effects, potentially making them candidates for further pharmacological studies .
The synthesis of 2-(Butyl(ethyl)amino)-2-oxoacetic acid can be achieved through multiple methods:
- Reaction of Ethyl Acetoacetate: A common synthetic route involves reacting ethyl acetoacetate with butylamine and ethylamine under controlled conditions. This reaction typically forms an intermediate enamine, which then undergoes hydrolysis to yield the final product.
- Industrial Production: In industrial settings, continuous flow reactors may be used to maintain consistent reaction conditions and enhance yield. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in pure form .
This compound has several applications across different fields:
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
- Biological Studies: It is utilized in research related to amino acid metabolism and enzyme activity.
- Industrial Uses: It may be applied in producing specialty chemicals and intermediates for various chemical processes .
Studies on the interactions of 2-(Butyl(ethyl)amino)-2-oxoacetic acid with biological systems have revealed its potential role in influencing enzyme activity and metabolic pathways. This compound may act as a modulator for specific enzymes involved in amino acid metabolism, leading to the generation of various metabolites that could affect cellular processes .
Several compounds share structural similarities with 2-(Butyl(ethyl)amino)-2-oxoacetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Methyl(ethyl)amino)-2-oxoacetic acid | Methyl group instead of butyl | Different alkyl substitution affects reactivity |
| 2-(Butyl(methyl)amino)-2-oxoacetic acid | Methyl group attached to butyl nitrogen | Variation in steric hindrance |
| 2-(Butyl(propyl)amino)-2-oxoacetic acid | Propyl group instead of ethyl | Changes in hydrophobicity |
The uniqueness of 2-(Butyl(ethyl)amino)-2-oxoacetic acid lies in its specific combination of butyl and ethyl groups, which influences its reactivity and interactions with biological molecules compared to these similar compounds .








